p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate
Description
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is a sulphonate ester derivative featuring a p-nitrophenyl leaving group attached to a benzenesulphonate core substituted with amino (-NH₂) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. This compound is primarily utilized in glycosylation and enzymatic hydrolysis studies due to the reactivity of its p-nitrophenyl group, which serves as a chromogenic leaving group in kinetic assays . Its structure enables precise monitoring of reaction progress through spectrophotometric detection of liberated p-nitrophenol (λmax = 405 nm) . The amino and methoxy substituents modulate electronic and steric properties, influencing its stability and reactivity in synthetic and biological systems.
Properties
CAS No. |
94232-04-9 |
|---|---|
Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3 |
InChI Key |
MKBHZWMFTFVMOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) isozymes, which are implicated in various diseases such as cancer and diabetes. A study demonstrated that derivatives of sulphonates, including p-nitrophenyl compounds, exhibited significant inhibitory activity against ENPP1 and ENPP3, with some compounds achieving sub-micromolar IC values .
| Compound | IC (μM) | Target Enzyme |
|---|---|---|
| 4f | 0.28 ± 0.08 | ENPP1 |
| 4q | 0.37 ± 0.03 | ENPP1 |
| 7a | 0.81 ± 0.05 | ENPP3 |
This suggests that p-nitrophenyl derivatives could be developed into therapeutic agents targeting these enzymes.
Biochemical Assays
The compound is utilized in various biochemical assays due to its ability to release p-nitrophenol upon hydrolysis, which can be quantitatively measured. This property is particularly useful in enzyme assays for alkaline phosphatase and other hydrolases . The following table summarizes some common applications:
| Application | Enzyme Target | Detection Method |
|---|---|---|
| Alkaline Phosphatase | Alkaline Phosphatase | Colorimetric assay |
| Glucosidase | α-Glucosidase | Fluorometric assay |
| Amylase | α-Amylase | Spectrophotometric assay |
Medicinal Chemistry
In medicinal chemistry, p-nitrophenyl derivatives are explored for their potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation without affecting normal cells . For instance, a derivative exhibited selective inhibition against lung adenocarcinoma cell lines while sparing human umbilical vein endothelial cells, indicating a favorable therapeutic index.
Synthesis of Novel Compounds
The synthesis of p-nitrophenyl 3-amino-4-methoxybenzenesulphonate serves as a precursor for creating new sulphonamide-based drugs. The methodology often involves coupling reactions with amines or alcohols to produce more complex structures with enhanced biological activity .
Case Study 1: ENPP Inhibition
In a study published in PMC, researchers synthesized several arylamide sulphonates and tested their inhibitory effects on ENPP isozymes. Among these, compounds derived from p-nitrophenyl structures showed promising results, suggesting their potential use in treating conditions associated with elevated ENPP activity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of p-nitrophenyl derivatives demonstrated that certain modifications led to improved selectivity and potency against specific cancer cell lines. The findings indicated that these compounds could be further developed into targeted therapies for cancer treatment .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenyl 3-amino-4-methoxybenzenesulphonate
- Synthesis : Prepared via similar sulphonation pathways but lacks the p-nitro group.
- Reactivity : Demonstrates slower hydrolysis kinetics compared to p-nitrophenyl derivatives due to reduced leaving-group ability. However, phenyl glycosides exhibit comparable reaction rates to p-nitrophenyl analogues in glycosylation reactions under optimized conditions .
- Applications : Less suited for colorimetric assays due to the absence of a chromogenic leaving group.
p-Nitrophenyl Glycosides (e.g., p-nitrophenyl β-D-glucopyranoside)
- Synthesis: Synthesized via Koenigs-Knorr or trichloroacetimidate methods.
- Reactivity: The p-nitrophenyl group ensures rapid hydrolysis in enzymatic assays, but the absence of amino and methoxy substituents reduces steric hindrance, leading to faster turnover rates compared to 3-amino-4-methoxy-substituted derivatives .
- Biological Activity: Widely used in glycosidase activity assays but lacks the targeting specificity conferred by amino/methoxy groups in integrin-binding studies .
Derivatives with Modified Substituents
p-Nitrophenyl 4-methoxybenzenesulphonate (no amino group)
- Reactivity: Higher hydrolysis rates than the 3-amino-4-methoxy derivative due to reduced steric hindrance and electron-donating effects of the amino group.
- Stability : More prone to premature hydrolysis in acidic or enzymatic environments.
p-Nitrophenyl 3-nitro-4-methoxybenzenesulphonate
- Synthesis: Introduces a nitro group at the 3-position instead of amino.
- Reactivity : Enhanced electron-withdrawing effects accelerate leaving-group departure but reduce solubility in aqueous media.
- Applications: Limited utility in biological assays due to poor solubility and cytotoxicity.
Table 1: Comparative Properties of this compound and Analogues
Critical Analysis of Research Findings
Biological Activity
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate (chemical formula: C13H12N2O6S) is a sulfonate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonic esters that are known for their enzyme inhibition properties, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. The compound acts as an inhibitor for several key enzymes involved in metabolic pathways:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of α-glucosidase can help manage postprandial blood glucose levels, making this compound a candidate for diabetes management.
- α-Amylase : Similar to α-glucosidase, α-amylase is involved in carbohydrate digestion. Inhibition can reduce the absorption of carbohydrates, contributing to lower blood sugar levels.
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is implicated in insulin signaling and obesity. Inhibition may enhance insulin sensitivity.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibiting this receptor can impede angiogenesis, which is beneficial in cancer therapy.
Research Findings
Recent studies have provided insights into the inhibitory effects of this compound on these enzymes.
Enzyme Inhibition Data
A summary of the IC50 values for this compound against various enzymes is presented in Table 1.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| α-Glucosidase | 8.6 ± 0.025 | |
| α-Amylase | 6.4 ± 0.012 | |
| PTP1B | Not specified | |
| VEGFR-2 | Not specified |
Case Studies
Several studies have highlighted the effectiveness of this compound in specific biological contexts:
- Diabetes Management : A study demonstrated that compounds similar to this compound significantly inhibited α-glucosidase and α-amylase, leading to reduced glucose absorption and improved glycemic control in diabetic models .
- Cancer Therapy : Research indicated that this compound could inhibit VEGFR-2, thereby reducing tumor growth and metastasis in xenograft models of cancer . The ability to interfere with angiogenesis positions it as a potential therapeutic agent in oncology.
Safety and Toxicity
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits low toxicity towards normal cells, indicating a favorable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
